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Compound of Interest

Compound Name: Condurango glycoside C

Cat. No.: B15587324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Condurango glycoside C, a pregnane

glycoside isolated from the bark of Marsdenia cundurango (also known as Marsdenia

eunduranog). While specific research on Condurango glycoside C is limited, this document

compiles its known chemical properties and extrapolates its potential biological activities and

mechanisms of action based on extensive studies of closely related compounds, such as

Condurango glycoside A and glycoside-rich extracts from the same plant source.

Chemical Structure and Physicochemical Properties
Condurango glycoside C is a complex steroidal glycoside. Its core structure is a pregnane-

type aglycone to which a chain of sugar moieties is attached. The definitive structure was first

reported by Tschesche et al. in 1968.

The fundamental chemical and physical properties of Condurango glycoside C are

summarized in the table below. It is important to note that while the molecular formula and

weight are well-established, other specific data such as melting point and solubility are not

widely reported in publicly available literature.

Table 1: Physicochemical Properties of Condurango Glycoside C
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Property Value Source

Molecular Formula C₅₃H₈₀O₁₇ N/A

Molecular Weight 989.19 g/mol N/A

CAS Number 11051-92-6 N/A

Natural Source Bark of Marsdenia cundurango N/A

SMILES String

C[C@@H]1--INVALID-LINK----

INVALID-LINK----INVALID-

LINK----INVALID-LINK--O--

INVALID-LINK--O--INVALID-

LINK--C(CCC6C5--INVALID-

LINK--=O)--INVALID-LINK--

=O)[C@@]8(C)

[C@]6(O)CC[C@@H]8--

INVALID-LINK--

O)C4)C[C@@H]3OC)C[C@@

H]2OC">C@HO1

N/A

Appearance
White amorphous powder

(presumed)
N/A

Melting Point Not reported N/A

Solubility Not reported N/A

Optical Rotation Not reported N/A

Biological Activity and Mechanism of Action
Direct experimental studies on the biological activity of Condurango glycoside C are not

extensively documented in the available scientific literature. However, research on the crude

extracts of Marsdenia cundurango, its glycoside-rich components (CGS), and the closely

related Condurango glycoside A (CGA) has revealed significant anti-cancer properties.[1][2]

These compounds have been shown to induce DNA damage, cell cycle arrest, and apoptosis

in various cancer cell lines.[1] It is hypothesized that Condurango glycoside C exerts its

effects through a similar molecular pathway.
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The proposed mechanism of action, based on studies of related Condurango glycosides, is the

induction of apoptosis through the generation of Reactive Oxygen Species (ROS).[3][4]

Key Events in the Proposed Signaling Pathway:

ROS Generation: The glycoside induces oxidative stress within the cancer cells, leading to a

significant increase in intracellular ROS levels.[3]

DNA Damage and p53 Activation: Elevated ROS causes damage to the cellular DNA. This

damage triggers the upregulation of the tumor suppressor protein p53.[3]

Mitochondrial Pathway Activation: Activated p53 modulates the expression of the Bcl-2 family

of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial

membrane potential (MMP).[3][5]

Cytochrome c Release: The change in MMP leads to the release of cytochrome c from the

mitochondria into the cytosol.[5]

Caspase Cascade Activation: Cytosolic cytochrome c activates a cascade of caspase

enzymes, culminating in the activation of caspase-3, the primary executioner caspase.[5][6]

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the

characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell

death.[6]

Cell Cycle Arrest: The compound also induces cell cycle arrest, primarily at the G0/G1

phase, preventing cancer cell proliferation.[3][4]
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Caption: Proposed ROS-mediated apoptotic pathway for Condurango Glycoside C.
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Experimental Protocols
While a specific, detailed protocol for the isolation of Condurango glycoside C is not readily

available, a general methodology can be constructed based on standard phytochemical

techniques for separating pregnane glycosides from plant material.

Protocol for Isolation and Purification of Condurango
Glycoside C
This protocol describes a multi-step process for the extraction, fractionation, and purification of

Condurango glycoside C from the bark of Marsdenia cundurango.
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Caption: General workflow for the isolation of Condurango Glycoside C.
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Methodology Details:

Preparation of Plant Material: The dried bark of Marsdenia cundurango is ground into a

coarse powder to increase the surface area for solvent extraction.

Extraction: The powdered bark is extracted with methanol, typically using a Soxhlet

apparatus or by maceration at room temperature for an extended period. The process is

repeated multiple times to ensure exhaustive extraction.

Concentration: The resulting methanolic extracts are combined, filtered to remove solid plant

debris, and concentrated under reduced pressure using a rotary evaporator to yield a crude

extract.

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-

liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-

butanol. Glycosides, being polar, are typically enriched in the n-butanol fraction.

Column Chromatography: The n-butanol fraction is subjected to column chromatography on

silica gel. A gradient elution system, commonly a mixture of chloroform and methanol with

increasing methanol concentration, is used to separate the components. Fractions are

collected and monitored by Thin Layer Chromatography (TLC).

Preparative HPLC: Fractions containing the compound of interest are pooled and further

purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-

phase (C18) column. An isocratic or gradient mobile phase of acetonitrile and water is

typically employed.

Structural Elucidation: The purity and structure of the isolated compound are confirmed using

spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and

Mass Spectrometry (MS).

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the anti-cancer activity of the isolated Condurango glycoside C, a standard MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This

assay measures the metabolic activity of cells as an indicator of cell viability.
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Methodology Details:

Cell Culture: A human cancer cell line (e.g., HeLa for cervical cancer or H460 for lung

cancer) is cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine

Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

[4]

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells

per well and allowed to adhere overnight.[5]

Treatment: The following day, the culture medium is replaced with fresh medium containing

various concentrations of Condurango glycoside C (typically ranging from µg/mL to ng/mL).

A vehicle control (e.g., DMSO) and an untreated control are also included. The cells are then

incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

MTT Incubation: After the treatment period, MTT solution is added to each well, and the plate

is incubated for another 3-4 hours. During this time, viable cells with active mitochondrial

dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO

or isopropanol, is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

for each concentration of the compound relative to the control. The IC₅₀ (half-maximal

inhibitory concentration) value can then be determined from the dose-response curve.

Conclusion and Future Directions
Condurango glycoside C is a structurally defined natural product from Marsdenia

cundurango. While its specific biological functions have yet to be fully elucidated, the potent

anti-cancer activities of other glycosides from the same plant provide a strong rationale for

further investigation. The proposed ROS-mediated apoptotic pathway offers a clear hypothesis

to be tested. Future research should focus on the specific isolation of Condurango glycoside
C in sufficient quantities for comprehensive biological evaluation. In vitro studies on various
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cancer cell lines are needed to confirm its cytotoxicity and elucidate its precise mechanism of

action, followed by in vivo studies in animal models to assess its therapeutic potential and

safety profile. Such research could validate Condurango glycoside C as a promising

candidate for drug development in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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